3-(Bromomethyl)-5-fluorobenzonitrile

Descripción

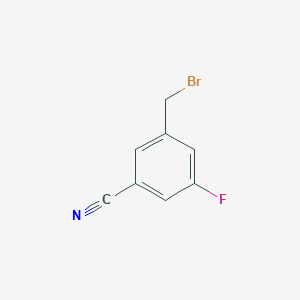

3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) is a halogenated aromatic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . Its structure consists of a benzonitrile core substituted with a bromomethyl (-CH₂Br) group at the 3-position and a fluorine atom at the 5-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications . Key identifiers include:

Propiedades

IUPAC Name |

3-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIFNMFWHQFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853368-35-1 | |

| Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Multi-step Synthesis via Fluorobenzamide and Fluorobenzonitrile Intermediates

A patented method (CN103936622A) describes a three-step process starting from o-fluorobenzoyl chloride:

Formation of o-fluorobenzamide:

- React o-fluorobenzoyl chloride with aqueous ammonia (ammoniacal liquor) at low temperatures (0-10 °C).

- The reaction is exothermic and yields o-fluorobenzamide with about 90% yield.

Dehydration to o-fluorobenzonitrile:

- Treat the benzamide with dehydrating agents such as phosphorus oxychloride or sulfur oxychloride in toluene at 90-100 °C.

- After completion, neutralize with aqueous sodium hydroxide, extract, and purify to obtain o-fluorobenzonitrile with yields around 80-82%.

-

- Brominate the fluorobenzonitrile intermediate using dibromohydantoin (C5H6Br2N2O2) in concentrated sulfuric acid (75-90%) at 10-15 °C.

- The reaction proceeds under mild conditions with high yields (80-85%).

- Workup involves quenching with water, dichloromethane extraction, washing with sodium bisulfite, and recrystallization from ethanol.

- The process is environmentally friendly with minimal wastewater discharge.

- The sulfuric acid phase can be recycled multiple times, reducing waste and cost.

- Mild reaction conditions and good yields make it industrially viable.

Summary Table of Reaction Steps and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of fluorobenzamide | o-fluorobenzoyl chloride + ammoniacal liquor | 0–10 | 90 | Exothermic, filtration and drying |

| 2. Dehydration to fluorobenzonitrile | Phosphorus oxychloride or sulfur oxychloride in toluene | 90–100 | 80–82 | Neutralization and extraction steps |

| 3. Bromination to target compound | Dibromohydantoin in 75–90% sulfuric acid | 10–15 | 80–85 | Extraction, washing, crystallization |

Mechanistic Insights

- Benzylic Bromination: The NBS/AIBN route proceeds via a radical mechanism where AIBN generates radicals that abstract benzylic hydrogen, allowing bromine radical substitution at the methyl group.

- Dehydration: The conversion of benzamide to benzonitrile involves elimination of water facilitated by phosphoryl or sulfonyl chlorides, which act as dehydrating agents.

- Electrophilic Bromination: The dibromohydantoin in sulfuric acid acts as a bromine source, enabling selective bromomethylation at the 3-position adjacent to the fluorine substituent.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Environmental Impact | Industrial Suitability |

|---|---|---|---|---|---|

| Direct NBS bromination | 3-fluoro-5-methylbenzonitrile | NBS, AIBN, chloroform | ~51 | Moderate (use of chloroform) | Simple but moderate yield |

| Multi-step via benzamide | o-fluorobenzoyl chloride | Ammonia, POCl3/SOCl2, dibromohydantoin, H2SO4 | 80-85 | Low (recyclable acid phase) | High, suitable for scale-up |

Research Findings and Practical Notes

- The multi-step method offers superior yields and environmental benefits compared to direct bromination.

- The use of dibromohydantoin as a brominating agent in sulfuric acid is a mild and selective approach, minimizing side reactions.

- Recycling of sulfuric acid phase significantly reduces waste and cost in industrial production.

- Temperature control is critical in all steps to avoid side reactions and decomposition.

- The final product crystallizes well from ethanol, facilitating purification.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Bromomethyl)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 3-(bromomethyl)-5-fluorobenzaldehyde or 3-(bromomethyl)-5-fluorobenzoic acid.

Reduction: Formation of 3-(bromomethyl)-5-fluorobenzylamine.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-(Bromomethyl)-5-fluorobenzonitrile is a versatile building block in organic synthesis. Its applications include:

- Preparation of Complex Molecules It facilitates the creation of more complex molecules.

- Intermediate in Synthesis It acts as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

- Biology and Medicine In medicinal chemistry, this compound is explored as a pharmacophore in drug design.

- Potential Biological Activities Derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

- Industry This compound is used in developing specialty chemicals and advanced materials.

- Polymer Modification It can be incorporated into polymers to impart specific properties like flame retardancy or chemical resistance.

Case Studies and Research Findings

- Reactivity with Tetrazines Research has been conducted on the reactivity of this compound with tetrazines.

- Synthesis and Biological Evaluation Studies involve the synthesis and biological evaluation of compounds derived from this compound.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-5-fluorobenzonitrile largely depends on its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(a) 3-(Bromomethyl)-5-chlorobenzonitrile (CAS: 1021871-36-2)

- Molecular Formula : C₈H₅BrClN

- Key Differences :

- Applications : Similar use as a synthetic intermediate, but altered reactivity may favor different coupling pathways .

(b) 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Heterocyclic Derivatives

(a) 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile (NIMH B-904)

Functionalized Side-Chain Analogues

(a) 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile (CAS: 1804079-30-8)

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functional Group Impact

| Compound Name | Reactivity Profile | Key Functional Groups |

|---|---|---|

| This compound | High electrophilicity at bromomethyl site | -BrCH₂, -CN, -F |

| 3-(Bromomethyl)-5-chlorobenzonitrile | Moderate electrophilicity; slower SN2 | -BrCH₂, -CN, -Cl |

| NIMH B-904 | Cross-coupling via ethynyl linker | -C≡C-, thiazole, -BrCH₂ |

| 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile | Keto-bromide reactivity; steric hindrance | -BrCH₂CO, -OCF₃, -CN |

Actividad Biológica

3-(Bromomethyl)-5-fluorobenzonitrile, with the CAS number 179898-34-1, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrFN

- Molecular Weight : 200.01 g/mol

- Purity : Typically high purity levels are required for biological studies.

- Storage Conditions : Should be stored sealed in dry conditions at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl and fluorine substituents significantly influence the compound's reactivity and binding affinity to biological macromolecules.

Key Mechanisms:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.

- Electrophilic Activity : The presence of the fluorine atom enhances electrophilic character, potentially allowing for interactions with nucleophiles in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains. For example, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating inhibition of biofilm formation and bacterial growth .

- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties. It has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for further development .

Research Findings

Recent studies have explored the biological implications of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Against MRSA :

- Cytotoxicity in Cancer Research :

Q & A

Q. NMR :

- ¹H NMR : Look for benzylic bromomethyl signals (δ ~4.3–4.6 ppm, singlet) and aromatic splitting patterns (meta-fluorine coupling).

- ¹³C NMR : Confirm nitrile (δ ~115 ppm) and bromomethyl carbon (δ ~30 ppm) .

LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M+H]⁺ (~229 m/z) and check for hydrolyzed byproducts (e.g., hydroxymethyl derivatives).

IR : Validate C≡N stretch (~2230 cm⁻¹) and C-Br (~560 cm⁻¹) .

Advanced Research Questions

Q. How can instability of this compound during storage or reactions be mitigated?

- Strategies :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and hydrolysis. Use molecular sieves to absorb moisture .

- Stabilization : Add radical inhibitors (e.g., BHT) during bromination to suppress decomposition. For long-term storage, derivatize as a stable boronic ester (e.g., Suzuki coupling precursors) .

- In-situ Generation : Prepare the compound immediately before use in coupling reactions to avoid degradation .

Q. What are the challenges in coupling this compound with nitrogen heterocycles, and how can yields be improved?

- Key Issues :

- Competing Elimination : The benzylic bromide may undergo elimination to form a vinyl fluoride under basic conditions.

- Optimization :

- Use mild bases (e.g., K₂CO₃ instead of NaOH) in polar aprotic solvents (DMF, DMSO).

- Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution rates .

- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-couplings, ensuring rigorous exclusion of oxygen .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Troubleshooting :

Byproduct Analysis : Use LC-MS or preparative TLC to isolate side products (e.g., dimerization products or dehalogenated species).

Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.

Reproducibility : Standardize solvent drying (e.g., activated molecular sieves) and substrate purity (>95% by HPLC) to minimize variability .

Q. What role does this compound play in radiopharmaceutical synthesis?

- Applications :

- PET Tracers : The bromomethyl group serves as a leaving group for nucleophilic substitution with ¹⁸F⁻. For example, synthesize [¹⁸F]SP203 by displacing bromide with [¹⁸F]KF/Kryptofix in acetonitrile at 80°C .

- Challenges : Optimize specific activity by minimizing non-radioactive fluoride interference. Use HPLC purification with radiometric detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.